molecular formula C14H10ClN3O3S B3388806 2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 893725-75-2

2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B3388806
CAS No.: 893725-75-2
M. Wt: 335.8 g/mol
InChI Key: FWJRMUUTIMSFMP-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid features a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4, a furan-2-yl group at position 5, and a sulfanylacetic acid moiety at position 2. This structure combines aromatic, heterocyclic, and carboxylic acid functionalities, making it a candidate for diverse biological applications, including anti-inflammatory and antimicrobial activities . The 4-chlorophenyl group enhances lipophilicity and metabolic stability, while the furan ring contributes π-π stacking interactions in biological targets. The sulfanylacetic acid group may act as a hydrogen bond donor/acceptor, critical for receptor binding .

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c15-9-3-5-10(6-4-9)18-13(11-2-1-7-21-11)16-17-14(18)22-8-12(19)20/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJRMUUTIMSFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Attachment of the chlorophenyl group: This step involves the substitution reaction of the triazole intermediate with a chlorophenyl derivative.

    Formation of the sulfanylacetic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives or dechlorinated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Applications

  • Antifungal Activity :
    • Compounds containing triazole rings are well-documented for their antifungal properties. Studies have shown that derivatives of triazoles exhibit significant inhibition against various fungal strains, making them potential candidates for antifungal drug development.
    • The specific structure of 2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid enhances its efficacy against resistant strains due to the presence of the furan moiety and chlorinated phenyl group, which can improve membrane permeability and target specificity.
  • Antimicrobial Properties :
    • Research indicates that this compound may possess antimicrobial activities against a range of bacteria. The presence of the triazole and thiol functional groups can interact with microbial enzymes or cell membranes, leading to growth inhibition.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest potential anti-inflammatory properties linked to the compound's ability to modulate immune responses. This could be beneficial in treating conditions characterized by chronic inflammation.

Pharmaceutical Development

The synthesis of 2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has been explored in the context of developing new pharmaceuticals. The compound serves as a building block for creating more complex molecules with enhanced biological activities.

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for their antifungal activity. The results indicated that compounds similar to 2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid exhibited significant activity against Candida albicans and Aspergillus fumigatus, with IC50 values indicating potency comparable to established antifungal agents.

Case Study 2: Antimicrobial Testing

In an investigation reported in Antimicrobial Agents and Chemotherapy, researchers tested several triazole derivatives against Gram-positive and Gram-negative bacteria. The findings showed that compounds with structural similarities to 2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid demonstrated effective bactericidal activity, particularly against Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Pyridine vs. Furan Substitution
  • Compound A: {[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid () Key Difference: Replaces furan-2-yl with a pyridinyl group. Molecular Weight: 346.79 g/mol vs. 352.79 g/mol for the target compound (estimated).
Thiophene vs. Furan Substitution
  • Compound B : 4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)-sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole ()
    • Key Difference : Thiophene-2-yl replaces furan-2-yl.
    • Impact : Thiophene’s sulfur atom increases electron-withdrawing effects and may enhance oxidative stability. Reported COX-2 selectivity (SI = 1.89) suggests improved anti-inflammatory activity over furan derivatives .
Alkyl vs. Aromatic Substituents
  • Compound C: 2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid () Key Difference: Butan-2-yl replaces 4-chlorophenyl.

Functional Group Modifications

Sulfonyl vs. Sulfanyl Groups
  • Compound D: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Key Difference: Sulfonyl (SO₂) replaces sulfanyl (S) in the linker.
Acetamide vs. Acetic Acid
  • Compound E : 2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide ()
    • Key Difference : Acetamide (-NHCO-) replaces acetic acid (-COOH).
    • Impact : The amide group reduces acidity, altering solubility and hydrogen-bonding capacity. This may enhance blood-brain barrier penetration but reduce ionic interactions in target binding.

Key Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, SO₂) enhance stability and target affinity.
  • Heterocycles like pyridine or thiophene improve solubility and binding specificity compared to furan.

Functional Group Trade-offs :

  • Carboxylic acid groups favor ionic interactions but limit membrane permeability.
  • Amides and esters balance lipophilicity and hydrogen-bonding capacity.

Biological Potential: Thiophene-containing analogues (e.g., Compound B) show promise in COX-2 inhibition, suggesting the target compound’s furan group may be optimized for similar applications .

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid , with CAS number 893725-75-2 , is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

  • IUPAC Name : 2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
  • Molecular Formula : C15H12ClN3O3S
  • Molecular Weight : 349.8 g/mol
  • Purity : 95% - 97% .

Antimicrobial Activity

Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. The compound has been assessed for its efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 - 2 μg/mL
Escherichia coli0.5 - 3 μg/mL
Pseudomonas aeruginosa0.5 - 4 μg/mL

These findings suggest that the compound exhibits comparable or superior activity against resistant strains compared to standard antibiotics such as vancomycin and ciprofloxacin .

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. The compound has shown effectiveness against common fungal pathogens:

Fungal Strain MIC
Candida albicans1 - 8 μg/mL
Aspergillus niger0.5 - 3 μg/mL

This activity is attributed to the triazole moiety's ability to inhibit ergosterol synthesis, a vital component of fungal cell membranes .

Anticancer Activity

Recent studies have explored the anticancer properties of triazole derivatives. The compound has demonstrated cytotoxic effects on various cancer cell lines:

Cancer Cell Line IC50 (μM)
HeLa (cervical cancer)10 - 20 μM
MCF7 (breast cancer)15 - 30 μM

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In vitro studies have indicated that this compound can inhibit inflammatory mediators such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of triazole derivatives similar to the compound :

  • Antibacterial Efficacy : A study reported that a series of triazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values significantly lower than traditional antibiotics .
  • Antifungal Properties : Another research highlighted the effectiveness of triazole derivatives against drug-resistant fungal strains, emphasizing their potential as new antifungal agents .
  • Cytotoxicity Against Cancer Cells : Research demonstrated that derivatives of this compound could effectively inhibit proliferation in various cancer cell lines, showcasing their potential as anticancer agents .

Q & A

Q. What are the standard synthetic routes for preparing 2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid and its derivatives?

Methodological Answer: The synthesis typically involves condensation reactions. For example:

  • Step 1: React 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thiol with chloroacetic acid in the presence of pyridine as a catalyst to form the sulfanylacetic acid backbone .
  • Step 2: Introduce substituents (e.g., 4-chlorophenyl) via nucleophilic substitution or cyclization. Reaction conditions (solvent, temperature) vary: used ethanol under reflux (70–80°C) for anti-exudative derivatives .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is standard .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray crystallography: SHELX software (e.g., SHELXL for refinement) resolves crystal structures, as demonstrated in for a related triazole solvate .
  • Spectroscopy:
    • 1H/13C NMR: Confirm substitution patterns (e.g., furan protons at δ 6.3–7.4 ppm, triazole carbons at ~150–160 ppm) .
    • HRMS: Validate molecular weight (e.g., [M+H]+ ion for C₁₄H₁₁ClN₄O₃S: calculated 350.02, observed 350.03) .

Q. What in vitro biological assays are used for initial activity screening?

Methodological Answer:

  • Antimicrobial: Broth microdilution (MIC determination) against fungi (e.g., Aspergillus niger) and bacteria (e.g., S. aureus), with fluconazole/ampicillin as controls .
  • Anti-inflammatory: Carrageenan-induced rat paw edema assay (dose: 10–100 mg/kg, measured at 3–6 hours post-administration) .

Q. How are physicochemical properties (e.g., solubility, stability) assessed?

Methodological Answer:

  • Solubility: Shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy .
  • Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What computational tools predict toxicity during early-stage development?

Methodological Answer:

  • GUSAR and TEST models: Predict acute toxicity (LD₅₀) and organ-specific risks. classified a triazole derivative as low-toxic (LD₅₀ > 1666 mg/kg in rats) .
  • ADMET prediction: Use SwissADME or admetSAR to estimate bioavailability and hepatotoxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of anti-inflammatory activity?

Methodological Answer:

  • Substitution analysis: compared derivatives with methoxy, thiophene, or benzo[d]thiazole groups. Compound 6l (trifluoromethyl-furan substituent) showed superior activity (IC₅₀: 1.2 µM vs. COX-2) .
  • Key modifications:
    • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance binding to hydrophobic enzyme pockets.
    • Sulfanyl vs. oxy linkers: Sulfanyl improves solubility but may reduce metabolic stability .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Case example: reported poor in vivo anti-inflammatory activity despite strong in vitro superoxide scavenging. Resolution steps:
    • Pharmacokinetic profiling: Assess bioavailability (e.g., plasma concentration-time curves).
    • Metabolite identification: LC-MS/MS to detect rapid glucuronidation, which may deactivate the compound .

Q. What strategies improve synthetic yield and purity for scale-up?

Methodological Answer:

  • Catalyst optimization: Replace pyridine with DMAP (4-dimethylaminopyridine) to accelerate thiol-alkylation (yield increase from 65% to 85%) .
  • Side-reaction mitigation: Control pH (<7) to avoid hydrolysis of the triazole ring .
  • Process analytics: Use in-situ FTIR to monitor reaction progress and intermediates .

Q. How does crystallography inform polymorph screening and stability?

Methodological Answer:

  • Polymorph identification: used SHELXD to solve a triclinic crystal system (space group P-1) with methanol/water solvates.
  • Stability correlation: Hydrated forms exhibit higher thermal stability (DSC: dehydration peak at 120°C vs. 90°C for anhydrous form) .

Q. How to design in vivo toxicity studies for regulatory compliance?

Methodological Answer:

  • OECD Guideline 423: Acute oral toxicity in rats (dose range: 300–5000 mg/kg). observed no mortality at 5000 mg/kg, classifying the compound as Class IV (low toxicity) .
  • Subacute studies: 28-day dosing (10–100 mg/kg/day) with hematological/biochemical endpoints (e.g., ALT, creatinine). Reversible eosinophilia was noted in , requiring follow-up histopathology .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

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